molecular formula C9H6O2 B1624282 4-Ethynyl-benzo[1,3]dioxole CAS No. 369363-94-0

4-Ethynyl-benzo[1,3]dioxole

Cat. No. B1624282
CAS RN: 369363-94-0
M. Wt: 146.14 g/mol
InChI Key: VDBBKCROSMOWLN-UHFFFAOYSA-N
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Description

4-Ethynyl-benzo[1,3]dioxole is an organic compound with the chemical formula C₇H₄O₂CH₂ . It belongs to the class of benzene derivatives and is a heterocyclic compound containing the methylenedioxy functional group. The compound appears as a colorless liquid. Although it is not particularly significant on its own, related compounds containing the methylenedioxyphenyl group are often bioactive and can be found in pesticides and pharmaceuticals .


Synthesis Analysis

This compound can be synthesized from catechol using disubstituted halomethanes . Additionally, direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described. The reaction is mediated by CuI and NaHCO₃ in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily affords the corresponding salicylamides .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring fused with a dioxole ring. The ethynyl group (-C≡C-) is attached to one of the carbon atoms in the benzene ring. The compound is colorless and exhibits interesting reactivity due to the presence of the ethynyl moiety .


Chemical Reactions Analysis

The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibit different signals, indicating distinct chemical environments. These signals can be observed in spectroscopic techniques such as 1H-NMR , 13C-NMR , FTIR , and UV-Vis spectroscopy .

properties

IUPAC Name

4-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-4-3-5-8-9(7)11-6-10-8/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBBKCROSMOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431015
Record name 4-ETHYNYL-BENZO[1,3]DIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369363-94-0
Record name 4-ETHYNYL-BENZO[1,3]DIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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